"Synthesis and characterization of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)"
"Synthesis and characterization of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)"
An In-depth Technical Guide to the Synthesis and Characterization of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I). Gold(I) complexes are pivotal in modern chemistry, with significant applications in homogeneous catalysis and medicinal chemistry.[1] The strategic selection of the phosphine ligand is critical for tuning the steric and electronic properties of the gold center, thereby influencing its reactivity and stability.[2] This document details a robust synthetic protocol for the title compound, leveraging the unique properties of the tris(para-trifluoromethylphenyl)phosphine ligand. The strong electron-withdrawing nature of the three trifluoromethyl (-CF₃) groups enhances the electrophilicity of the gold(I) center, making this complex a highly promising candidate for advanced catalytic applications.[3] A systematic approach to its characterization using modern analytical techniques is presented, ensuring the validation of its structure and purity. This guide is intended for researchers and professionals in chemical synthesis, catalysis, and drug development who require a detailed, field-proven methodology for handling and studying this class of organometallic compounds.
Introduction: The Significance of Electron-Deficient Gold(I) Catalysts
Gold(I) phosphine complexes have emerged as a versatile class of compounds with remarkable utility. Their applications range from potent anti-cancer agents, where they often target mitochondrial enzymes, to highly efficient catalysts for a variety of organic transformations.[1][4] The reactivity of the gold(I) center is profoundly influenced by the ancillary ligands it coordinates. Phosphine ligands (PR₃) are particularly effective in this regard, as their properties can be systematically modified.
The choice of tris(para-trifluoromethylphenyl)phosphine as the ligand is a deliberate one, designed to impart specific, advantageous properties to the gold complex. The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry. By placing three of these groups on the phenyl rings of the phosphine, we achieve several key objectives:
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Enhanced Electrophilicity: The ligand withdraws electron density from the gold center, making it more Lewis acidic. This heightened electrophilicity is crucial for the activation of π-systems like alkynes and allenes, a cornerstone of gold catalysis.[3]
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Increased Stability: The electron-deficient nature of the phosphine strengthens the Au-P bond while making the overall complex more stable towards oxidative addition, a common decomposition pathway for gold(I) species.
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Modulated Solubility: The fluorine content can alter the solubility profile of the complex, which can be advantageous in certain solvent systems.
This guide focuses on Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), a compound that embodies these principles. It serves as a stable, reliable precursor for generating highly active cationic gold catalysts and as an interesting candidate for biological screening.[5]
Health and Safety Considerations
Proper safety protocols are paramount when handling organometallic compounds and their precursors. The following guidelines must be strictly adhered to.
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General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemically resistant gloves, is mandatory.[6]
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Compound-Specific Hazards:
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Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I): This compound is classified as a warning-level hazard, known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] Avoid inhalation of dust and direct contact with skin and eyes.
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Tris(4-trifluoromethylphenyl)phosphine (Ligand): The phosphine ligand precursor carries similar hazards: skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8]
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Gold Precursors: Gold salts and their solutions can be corrosive and should be handled with care.[9] While elemental gold is largely inert, its compounds are reactive.[10][11]
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Handling and Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[10]
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Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations. Do not dispose of it as unused product; it should be handled by a licensed disposal company.[12]
Synthesis Methodology
Principle of Synthesis
The synthesis of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is most effectively achieved via a ligand substitution reaction. This approach offers high yields and purity by avoiding the harsh conditions and side products associated with the reduction of gold(III) precursors like HAuCl₄.[13] The chosen method involves the reaction of the commercially available tris(para-trifluoromethylphenyl)phosphine ligand with (Dimethyl sulfide)gold(I) chloride, (CH₃)₂SAuCl. The dimethyl sulfide ligand is labile and easily displaced by the more strongly coordinating phosphine, driving the reaction to completion under mild conditions.
Caption: Synthetic workflow for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I).
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier Example |
| (Dimethyl sulfide)gold(I) chloride | 14243-64-2 | 294.55 | ≥98% | Sigma-Aldrich |
| Tris(4-trifluoromethylphenyl)phosphine | 13406-29-6 | 466.28 | ≥97% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | ≥99.8% | Major Supplier |
| n-Hexane, anhydrous | 110-54-3 | 86.18 | ≥99% | Major Supplier |
Equipment: Schlenk line or glovebox for inert atmosphere, magnetic stirrer, round-bottom flasks, cannulas, filter funnel, vacuum pump.
Detailed Experimental Protocol
Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the phosphine ligand, although tris(4-trifluoromethylphenyl)phosphine is relatively air-stable.
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Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve (Dimethyl sulfide)gold(I) chloride (295 mg, 1.0 mmol) in 20 mL of anhydrous dichloromethane. Stir until a clear, colorless solution is obtained.
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Ligand Addition: In a separate flask, dissolve tris(4-trifluoromethylphenyl)phosphine (466 mg, 1.0 mmol) in 15 mL of anhydrous dichloromethane.
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Reaction: Using a cannula, slowly add the phosphine solution to the stirring solution of the gold precursor at room temperature over 5-10 minutes.
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Monitoring: Allow the reaction mixture to stir at room temperature for 2 hours. The reaction is typically complete within this timeframe. Progress can be monitored by ³¹P NMR by taking an aliquot, showing the disappearance of the free phosphine signal and the appearance of a new downfield-shifted product signal.
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Precipitation: Reduce the volume of the dichloromethane solution to approximately 10 mL under vacuum. Slowly add 40 mL of anhydrous n-hexane to the concentrated solution while stirring. The product will precipitate as a white solid.
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Isolation: Allow the solid to fully precipitate by letting the flask stand for 30 minutes, or by cooling it in an ice bath. Collect the white solid by vacuum filtration.
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Purification: Wash the collected solid on the filter with two portions of n-hexane (10 mL each) to remove any residual soluble impurities.
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Drying: Dry the purified product under high vacuum for at least 4 hours to remove all residual solvents. The final product, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), should be obtained as a stable, white crystalline solid.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complex. A multi-technique approach provides a self-validating system of analysis.
Caption: A logical workflow for the comprehensive characterization of the title compound.
Spectroscopic and Analytical Data Summary
The following table summarizes the expected analytical data for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I).[6][7][14]
| Analysis Method | Expected Result |
| Appearance | White to off-white solid |
| ³¹P NMR (CDCl₃) | Single resonance, expected δ ≈ 30-40 ppm. The coordination to gold causes a significant downfield shift compared to the free ligand. |
| ¹⁹F NMR (CDCl₃) | Sharp single resonance, expected δ ≈ -63 ppm, consistent with the free ligand, indicating magnetically equivalent CF₃ groups. |
| ¹H NMR (CDCl₃) | Complex multiplets in the aromatic region (δ ≈ 7.5-8.0 ppm). |
| Mass Spec. (ESI+) | Isotopic cluster for [M-Cl]⁺ at m/z ≈ 663.0, corresponding to [Au(P(C₆H₄CF₃)₃)]⁺. The full molecular ion may also be observed depending on conditions. |
| Elemental Analysis | Theoretical for C₂₁H₁₂AuClF₉P: C, 36.09%; H, 1.73%. Experimental values should be within ±0.4% of theoretical. |
| FT-IR (ATR) | Strong C-F stretching bands (ν ≈ 1300-1100 cm⁻¹), aromatic C-H stretches (ν > 3000 cm⁻¹), and characteristic Au-P and Au-Cl vibrations in the far-IR region (ν < 400 cm⁻¹). |
Discussion of Characterization Techniques
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NMR Spectroscopy: This is the most powerful tool for initial structural confirmation in solution.
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³¹P NMR: The presence of a single peak confirms that the phosphine has coordinated to a single gold center and that all phosphorus nuclei are in an identical chemical environment. The magnitude of the coordination shift provides evidence of the Au-P bond formation.
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¹⁹F NMR: A clean singlet confirms the C₃ symmetry of the ligand environment around the phosphorus atom and the purity of the compound.
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Mass Spectrometry: High-resolution mass spectrometry is crucial for confirming the molecular formula. The unique isotopic signature of gold (100% ¹⁹⁷Au) and chlorine (⁷⁵.⁸% ³⁵Cl, ²⁴.²% ³⁷Cl) provides an unambiguous fingerprint for chlorine-containing fragments.
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Elemental Analysis: This bulk analysis technique validates the purity of the isolated material by confirming that the elemental composition (carbon and hydrogen) matches the theoretical formula.
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X-ray Crystallography: For a definitive structural proof, single-crystal X-ray diffraction is the gold standard. It would be expected to reveal a linear two-coordinate geometry at the gold(I) center with a P-Au-Cl angle of ~180°, which is characteristic of such complexes.[13]
Properties and Potential Applications
The unique electronic nature of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) makes it a valuable asset in both catalysis and materials science.
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Homogeneous Catalysis: The primary application lies in its use as a precatalyst. In the presence of a halide abstractor (e.g., a silver salt like AgSbF₆ or AgNTf₂), the chloride ligand is removed to generate a highly electrophilic, coordinatively unsaturated cationic species, [Au(P(C₆H₄CF₃)₃)]⁺. This active catalyst is highly effective for:
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Enyne Cycloisomerization: A classic gold-catalyzed transformation for the synthesis of complex carbocyclic and heterocyclic scaffolds.
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Hydrofunctionalization of Alkynes: The addition of water, alcohols, or amines across carbon-carbon triple bonds. The enhanced Lewis acidity of this catalyst compared to less electron-poor analogues (like the triphenylphosphine derivative) can lead to higher reaction rates and catalyst turnover numbers.[3]
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Medicinal Chemistry: Gold(I) phosphine complexes are a well-established class of potential therapeutic agents.[5] Many exhibit potent anticancer activity, often by inhibiting the enzyme thioredoxin reductase, which is crucial for cellular redox balance.[4] The title compound, with its high lipophilicity and unique electronic profile, represents an attractive candidate for screening in various cancer cell lines.
Conclusion
This guide has outlined a reliable and reproducible methodology for the synthesis of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) from readily available precursors. The rationale behind the synthetic strategy and the comprehensive analytical techniques required to validate the product's identity and purity have been detailed. The defining feature of this complex—the strong electron-withdrawing phosphine ligand—renders it a highly stable yet powerfully electrophilic tool for chemical innovation. Its potential as a superior precatalyst in organic synthesis and as a novel scaffold for drug discovery marks it as a compound of significant interest to the scientific community.
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